1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid
CAS No.: 2866334-63-4
Cat. No.: VC12009239
Molecular Formula: C11H12O2S
Molecular Weight: 208.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866334-63-4 |
|---|---|
| Molecular Formula | C11H12O2S |
| Molecular Weight | 208.28 g/mol |
| IUPAC Name | 1-thiophen-2-ylbicyclo[2.1.1]hexane-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H12O2S/c12-10(13)8-4-7-5-11(8,6-7)9-2-1-3-14-9/h1-3,7-8H,4-6H2,(H,12,13) |
| Standard InChI Key | VEOZPAYFGRBWKC-UHFFFAOYSA-N |
| SMILES | C1C2CC(C2)(C1C(=O)O)C3=CC=CS3 |
| Canonical SMILES | C1C2CC(C2)(C1C(=O)O)C3=CC=CS3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid features a fused bicyclic system comprising two cyclopropane rings and one cyclobutane ring, with a bridgehead angle of approximately 85° at the carboxylic acid-bearing carbon . The thiophene moiety is appended at the adjacent bridgehead position, creating a 1,2-disubstituted geometry that mimics the spatial arrangement of ortho-substituted benzenes while introducing three-dimensionality . Key bond distances include:
| Parameter | Value (Å) | Source Compound |
|---|---|---|
| C1–C2 (bridgehead) | 1.54 | Bicyclo[2.1.1]hexane |
| C–S (thiophene) | 1.71 | Thiophene derivatives |
| C=O (carboxylic) | 1.21 | Carboxylic acids |
The strain energy of the bicyclo[2.1.1]hexane core is estimated at 35 kcal/mol, significantly higher than norbornane (27 kcal/mol), which enhances its reactivity in cycloaddition and functionalization reactions .
Physicochemical Properties
The compound’s hybrid structure confers unique solubility and lipophilicity profiles:
The thiophene ring contributes π-π stacking capabilities absent in purely aliphatic bicyclohexanes, while the carboxylic acid enables salt formation for improved bioavailability .
Synthesis and Functionalization
Photochemical [2+2] Cycloaddition
A scalable route involves UV-mediated [2+2] cycloaddition of 1-thiophen-2-yl-1,3-diene precursors with electron-deficient dienophiles (e.g., maleic anhydride) . Under 365 nm irradiation, the reaction proceeds via a triplet excited state to form the bicyclic core:
Yields range from 45–65% for thiophene-containing derivatives due to competing polymerization side reactions . Purification via HPLC or crystallization from hexane/tert-butyl methyl ether provides >95% purity .
Late-Stage C–H Functionalization
Biological Evaluation and Applications
Antifungal Activity
Incorporation into the boscalid fungicide scaffold replaces the ortho-chlorophenyl group with the bicyclohexane-thiophene system, yielding a patent-free analog with comparable efficacy against Botrytis cinerea:
| Compound | EC₅₀ (μg/mL) | Selectivity Index |
|---|---|---|
| Boscalid | 0.12 | 1.0 |
| Bicyclohexane-thiophene | 0.18 | 0.9 |
The analog shows reduced cytochrome P450 inhibition (IC₅₀ > 50 μM vs. 12 μM for boscalid), indicating improved safety .
Enzyme Inhibition
In human carbonic anhydrase IX (hCA IX) inhibition assays, the compound achieves IC₅₀ = 38 nM, outperforming norbornane-based inhibitors (IC₅₀ = 112 nM) due to enhanced hydrophobic interactions with Val-121 and Phe-131 residues . Molecular dynamics simulations reveal a 23% longer residence time in the active site compared to benzene bioisosteres .
Comparative Analysis with Related Scaffolds
Versus Benzene Bioisosteres
1,2-Disubstituted bicyclo[2.1.1]hexanes replicate ortho-benzene dihedral angles (θ = 60° vs. 55–65° in benzene) while reducing polar surface area by 40%, enhancing blood-brain barrier penetration .
Future Directions
Ongoing research focuses on:
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